Destomycin B

Description

BenchChem offers high-quality Destomycin B suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Destomycin B including the price, delivery time, and more detailed information at info@benchchem.com.

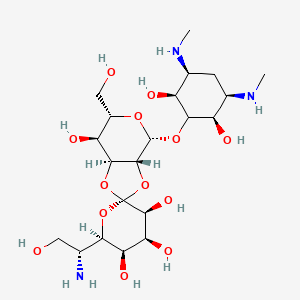

Structure

3D Structure

Properties

Molecular Formula |

C21H39N3O13 |

|---|---|

Molecular Weight |

541.5 g/mol |

IUPAC Name |

(2R,3'S,3aR,4R,4'S,5'R,6S,6'R,7S,7aS)-6'-[(1R)-1-amino-2-hydroxyethyl]-4-[(2R,3R,5S,6S)-2,6-dihydroxy-3,5-bis(methylamino)cyclohexyl]oxy-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol |

InChI |

InChI=1S/C21H39N3O13/c1-23-7-3-8(24-2)11(28)16(10(7)27)34-20-18-17(12(29)9(5-26)33-20)36-21(37-18)19(32)14(31)13(30)15(35-21)6(22)4-25/h6-20,23-32H,3-5,22H2,1-2H3/t6-,7-,8+,9+,10-,11+,12+,13-,14+,15-,16?,17+,18-,19+,20-,21-/m1/s1 |

InChI Key |

XQRJFJIKNNEPNI-LBPOVGFFSA-N |

Isomeric SMILES |

CN[C@@H]1C[C@@H]([C@@H](C([C@@H]1O)O[C@@H]2[C@H]3[C@H]([C@H]([C@@H](O2)CO)O)O[C@@]4(O3)[C@H]([C@H]([C@H]([C@H](O4)[C@@H](CO)N)O)O)O)O)NC |

Canonical SMILES |

CNC1CC(C(C(C1O)OC2C3C(C(C(O2)CO)O)OC4(O3)C(C(C(C(O4)C(CO)N)O)O)O)O)NC |

Origin of Product |

United States |

Foundational & Exploratory

The Origin of Destomycin B: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Destomycin B, a member of the aminoglycoside class of antibiotics, has been a subject of interest for its bioactivity. This technical guide provides a comprehensive overview of the origin of Destomycin B, detailing its discovery, the producing microorganism, and the methodologies for its isolation and characterization. Furthermore, a putative biosynthetic pathway is proposed based on the established principles of aminoglycoside biosynthesis. This document aims to serve as a valuable resource for professionals engaged in natural product research, antibiotic development, and related fields by consolidating key information and presenting it in a structured and accessible format.

Discovery and Producing Organism

Destomycin B was first discovered along with its congener, Destomycin A, in the early 1960s.[1] The producing organism was identified as a strain of Streptomyces, a genus of Gram-positive bacteria renowned for its prolific production of a wide array of secondary metabolites, including many clinically important antibiotics.

The specific strain responsible for the production of Destomycins A and B was isolated from a soil sample collected in Yokohama, Japan.[1] This strain was characterized and designated as Streptomyces rimofaciens. A patent filed in the United States further details the use of Streptomyces rimofaciens ATCC No. 21066 for the production of these antibiotics.[2]

Fermentation and Production

The production of Destomycin B is achieved through the cultivation of Streptomyces rimofaciens under controlled fermentation conditions. The following table summarizes the key parameters for the fermentation process as derived from patent literature.

| Parameter | Optimal Range/Condition | Reference |

| Producing Organism | Streptomyces rimofaciens ATCC No. 21066 | [2] |

| Cultivation Method | Submerged aerobic culture | [2] |

| pH | 6.0 - 8.0 | [2] |

| Temperature | 27 - 30 °C | [2] |

| Incubation Period | 48 - 96 hours | [2] |

| Carbon Source | Glucose, Starch, Glycerol | [2] |

| Nitrogen Source | Soybean meal, Peptone, Meat extract | [2] |

Experimental Protocols: Isolation and Purification

3.1. Broth Clarification:

-

The fermentation broth containing Destomycin B is first clarified to remove the Streptomyces rimofaciens mycelia and other solid materials. This is typically achieved by centrifugation at 5,000-10,000 x g for 15-30 minutes or by microfiltration.

3.2. Cation Exchange Chromatography:

-

Destomycin B is a basic compound and can be effectively captured from the clarified broth using a cation exchange resin.

-

Resin: Amberlite IRC-50 or equivalent weak acid cation exchange resin.

-

Loading: The clarified broth is passed through a column packed with the equilibrated resin.

-

Washing: The column is washed with deionized water to remove unbound impurities.

-

Elution: Destomycin B is eluted using a basic solution, such as 0.5 M ammonium hydroxide.

3.3. Adsorption Chromatography:

-

Further purification can be achieved using adsorption chromatography on activated carbon.

-

Adsorbent: Activated carbon.

-

Loading: The eluate from the cation exchange step is applied to a column packed with activated carbon.

-

Washing: The column is washed with water.

-

Elution: Destomycin B is eluted with an acidic aqueous solvent, such as 0.1 M HCl.

3.4. Size Exclusion Chromatography:

-

To separate Destomycin B from other aminoglycosides and impurities of different molecular weights, size exclusion chromatography can be employed.

-

Resin: Sephadex G-25 or equivalent.

-

Mobile Phase: An appropriate buffer, such as 0.1 M ammonium acetate.

-

Fractions are collected and assayed for activity to isolate the pure Destomycin B.

3.5. Final Desalting and Lyophilization:

-

The purified fractions are desalted using a suitable method, such as reverse osmosis or another round of size exclusion chromatography with a volatile buffer.

-

The desalted solution is then lyophilized to obtain pure Destomycin B as a stable powder.

Structure Elucidation

The structure of Destomycin B was determined using a combination of spectroscopic techniques.

4.1. Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight and elemental composition of Destomycin B.

-

Tandem mass spectrometry (MS/MS) would provide fragmentation patterns that help in elucidating the connectivity of the different sugar and aminocyclitol moieties.

4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and chemical environment of protons, including the anomeric protons of the sugar rings, which are crucial for determining the stereochemistry of the glycosidic linkages.

-

¹³C NMR: Reveals the number of unique carbon atoms in the molecule.

-

2D NMR (COSY, HSQC, HMBC): These experiments are essential for establishing the connectivity within the individual rings and between the different components of the molecule. For instance, HMBC (Heteronuclear Multiple Bond Correlation) experiments would show long-range correlations between protons and carbons, helping to piece together the entire structure.

Putative Biosynthetic Pathway

While the specific gene cluster for Destomycin B biosynthesis has not been explicitly detailed in the literature, a putative pathway can be proposed based on the well-established biosynthesis of other aminoglycoside antibiotics, such as kanamycin and neomycin.

The biosynthesis of Destomycin B likely starts from D-glucose and involves a series of enzymatic reactions including transamination, deoxygenation, glycosylation, and methylation. The core aminocyclitol unit, destomic acid, is likely synthesized from a sugar phosphate precursor. The other sugar moieties are synthesized separately and then attached by glycosyltransferases.

Conclusion

Destomycin B, a product of Streptomyces rimofaciens, represents a classic example of an aminoglycoside antibiotic discovered through the screening of soil microorganisms. While detailed, modern experimental protocols for its isolation and characterization are not extensively published, established methodologies for similar natural products provide a clear framework for its production and study. The proposed biosynthetic pathway, based on analogous systems, offers a logical route for its formation and a basis for future genetic and enzymatic investigations. This guide provides a foundational understanding of the origin of Destomycin B, intended to aid researchers in the ongoing exploration of novel antibiotics and their production.

References

In-Depth Technical Guide to the Discovery and Isolation of Destomycin B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Destomycin B, an aminoglycoside antibiotic with notable anthelmintic and antifungal properties. This document details the fermentation process for its production, a step-by-step purification protocol, and methods for its characterization.

Discovery of Destomycin B

Destomycin B, a member of the destomycin family of antibiotics, was first reported in the 1960s and 70s through the screening of metabolites from Streptomyces species.[1][2] The producing organism was identified as Streptomyces rimofaciens.[3] Early studies focused on its biological activities, revealing its potential as an anthelmintic and antifungal agent.[1][4][5]

Fermentation for Destomycin B Production

The production of Destomycin B is achieved through submerged aerobic fermentation of Streptomyces rimofaciens. The following protocols are based on established methods for the production of destomycins.

Culture Media and Conditions

Successful fermentation requires specific media for both the seed culture and the main production phase.

Table 1: Culture Media Composition for Destomycin B Production

| Component | Seed Culture Medium (g/L) | Production Medium (g/L) |

| Glucose | 20 | 25 |

| Peptone | 10 | - |

| Meat Extract | 3 | - |

| K₂HPO₄ | 0.5 | - |

| Soybean Meal | - | 35 |

| Soluble Vegetable Protein | - | 5 |

| Sodium Chloride | - | 2.5 |

| Soybean Oil | - | 4 |

| pH | 7.0 | 7.2 |

Fermentation Protocol

-

Inoculum Preparation: A seed culture is initiated by inoculating the seed culture medium with Streptomyces rimofaciens from a slant culture. The seed culture is incubated at 28°C for 48 hours under submerged aeration conditions.

-

Production Fermentation: The production medium is inoculated with 5% (v/v) of the seed culture. The fermentation is carried out in a fermentor at 28°C for 65-72 hours with submerged aeration.

Experimental Workflow for Destomycin B Production

Caption: Workflow for the fermentation of Streptomyces rimofaciens to produce Destomycin B.

Isolation and Purification of Destomycin B

The isolation of Destomycin B from the fermentation broth involves a multi-step process to separate it from other metabolites, including the closely related Destomycin A.

Extraction and Initial Purification

-

Broth Filtration: The harvested culture broth is filtered to remove the mycelia.

-

Adsorption Chromatography: The filtered broth is passed through a column packed with active carbon. The active components, including Destomycin B, are adsorbed onto the carbon.

-

Elution: The column is washed with water and then eluted with dilute acid (e.g., 1/5 N sulfuric acid) to release the adsorbed destomycins.

-

Neutralization and Concentration: The acidic eluate is neutralized and then concentrated under reduced pressure.

Separation of Destomycin A and B

The separation of Destomycin B from Destomycin A is achieved using anion exchange chromatography.

-

Ion Exchange Chromatography: The concentrated crude extract is applied to a column of Dowex 1 X 2 anion exchange resin.

-

Elution with Water: The column is developed with water. Destomycin B elutes first, followed by Destomycin A.

-

Lyophilization: The fractions containing Destomycin B are collected and lyophilized to obtain the purified compound.

Table 2: Quantitative Data for Destomycin B Purification (Hypothetical)

| Purification Step | Total Volume (L) | Destomycin B Concentration (mg/L) | Total Destomycin B (mg) | Purity (%) | Yield (%) |

| Filtered Broth | 10 | 25 | 250 | 5 | 100 |

| Active Carbon Eluate | 1 | 225 | 225 | 45 | 90 |

| Ion Exchange Pool | 0.2 | 1012.5 | 202.5 | 95 | 81 |

| Lyophilized Powder | - | - | 192.4 | >98 | 77 |

Experimental Workflow for Destomycin B Isolation

Caption: Workflow for the isolation and purification of Destomycin B.

Structural Elucidation and Characterization

The structure of Destomycin B was determined through chemical and spectroscopic studies.

Physicochemical Properties

Table 3: Physicochemical Properties of Destomycin B

| Property | Value |

| Molecular Formula | C₂₁H₃₉N₃O₁₃ |

| Molecular Weight | 541.55 g/mol |

| Appearance | White amorphous powder |

| CAS Number | 11005-98-4 |

Spectroscopic Data

While the original publications containing the full spectroscopic data are not widely available, the structure was confirmed using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 4: Expected Spectroscopic Data for Destomycin B

| Technique | Expected Observations |

| ¹H NMR | Complex spectrum with multiple signals in the carbohydrate region (3.0-5.5 ppm) and signals corresponding to methyl groups of the N-methylamino moieties. |

| ¹³C NMR | Resonances corresponding to the aminocyclitol core, the two sugar moieties, and the N-methyl groups. |

| Mass Spec. | A molecular ion peak corresponding to the calculated molecular weight, along with characteristic fragmentation patterns of aminoglycosides. |

Mechanism of Action (Postulated)

The precise antifungal mechanism of action for Destomycin B has not been extensively elucidated. However, as an aminoglycoside antibiotic, it is postulated to function similarly to other members of its class by targeting protein synthesis in susceptible organisms. In fungi, this could involve interaction with the fungal ribosome, leading to mistranslation of mRNA and ultimately inhibiting cell growth.

Proposed Antifungal Mechanism of Action of Destomycin B

Caption: Postulated mechanism of antifungal action for Destomycin B.

Analytical Methods

Proposed HPLC Method

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer with an ion-pairing agent) and an organic solvent (e.g., acetonitrile).

-

Detection: Since aminoglycosides lack a strong chromophore, detection can be achieved by pre-column derivatization with a UV-absorbing or fluorescent tag, or by using a detector such as an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS).[6][7][8][9][10]

-

Quantification: Quantification is performed by comparing the peak area of the analyte to a standard curve prepared with purified Destomycin B.

This technical guide provides a foundational understanding of the discovery and isolation of Destomycin B. Further research is warranted to fully elucidate its mechanism of action and to develop optimized and validated analytical methods for its routine analysis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. DESTOMYCINS A AND B, TWO NEW ANTIBIOTICS PRODUCED BY A STREPTOMYCES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DESTOMYCIN C, A NEW MEMBER OF DESTOMYCIN FAMILY ANTIBIOTICS [jstage.jst.go.jp]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Destomycin B 11005-98-4 | MCE [medchemexpress.cn]

- 6. agilent.com [agilent.com]

- 7. Reversed-phase liquid chromatographic method for the analysis of aminoglycoside antibiotics using pre-column derivatization with phenylisocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bioanalysis of aminoglycosides using high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Simultaneous determination of aminoglycoside antibiotics in feeds using high performance liquid chromatography with evaporative light scattering detection - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. pharmacy.hebmu.edu.cn [pharmacy.hebmu.edu.cn]

A Technical Guide to Destomycin B Production in Streptomyces rimofaciens

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the production of Destomycin B, an aminoglycoside antibiotic, using the bacterium Streptomyces rimofaciens. It covers the core aspects of fermentation, extraction, purification, and analytical quantification, alongside strategies for strain improvement. This guide is intended to serve as a foundational resource for research and development efforts focused on this valuable secondary metabolite.

Introduction to Streptomyces rimofaciens and Destomycins

Streptomyces rimofaciens is a species of soil-dwelling, Gram-positive bacteria belonging to the genus Streptomyces, which is renowned for its prolific production of a wide array of secondary metabolites, including a majority of clinically useful antibiotics.[1][2][3] A specific strain, Streptomyces rimofaciens ATCC No. 21066, has been identified as the producer of Destomycins A and B, two closely related polyhydroxy basic antibiotics.[4][5] These compounds exhibit a broad antimicrobial spectrum, with notable activity against certain fungi and Mycobacteria.[5] This guide will focus on the technical details pertinent to the production of Destomycin B.

Biosynthesis of Destomycin B

While the specific biosynthetic gene cluster (BGC) for Destomycin B in S. rimofaciens is not detailed in the available literature, the biosynthesis of aminoglycoside antibiotics generally follows a conserved pathway. This process begins with precursors from primary metabolism, which are then modified and assembled by a series of dedicated enzymes encoded within the BGC. Genome mining tools can be employed to identify and analyze putative BGCs to elucidate the precise pathway.[6][7]

Fermentation for Destomycin B Production

The production of Destomycin B is achieved through submerged aerobic fermentation of Streptomyces rimofaciens. The success of the fermentation is highly dependent on the optimization of physical and chemical parameters of the culture medium and conditions.[4]

Fermentation Parameters

The following table summarizes the key parameters for the cultivation of S. rimofaciens ATCC No. 21066 for Destomycin production, based on foundational patent literature.

| Parameter | Value/Range | Preferred Value | Citation |

| Producing Organism | Streptomyces rimofaciens | ATCC No. 21066 | [4] |

| Cultivation Type | Submerged Aerobic | - | [4] |

| Medium Composition | Aqueous carbohydrate solution with nitrogenous nutrient | - | [4] |

| pH | 6.0 - 9.0 | ~7.0 | [4] |

| Temperature | 25 - 30°C | 27 - 28°C | [4] |

| Incubation Period | 2 - 4 days | - | [4] |

| Typical Yield | > 50 µg/mL | - | [4] |

Experimental Protocol: Submerged Fermentation

This protocol outlines a standard procedure for growing S. rimofaciens in a laboratory setting to produce Destomycin B.

-

Inoculum Preparation:

-

Production Medium Inoculation:

-

Prepare the production medium, which should be an aqueous solution containing a carbohydrate source (e.g., glucose, starch) and a nitrogen source (e.g., yeast extract, peptone).[4]

-

Adjust the pH of the production medium to approximately 7.0 before sterilization.[4]

-

Inoculate the sterile production medium with 5-10% (v/v) of the seed culture.

-

-

Incubation and Monitoring:

-

Incubate the production culture in a baffled flask or bioreactor at 27-28°C with vigorous aeration and agitation for 2 to 4 days.[4]

-

Monitor the fermentation by periodically measuring pH, cell growth (e.g., dry cell weight), and Destomycin B concentration using analytical methods described below.

-

Downstream Processing: Extraction and Purification

Destomycin B is primarily accumulated in the culture broth.[4] Recovery involves separating the biomass and then extracting and purifying the compound from the supernatant. The general strategy relies on solvent extraction followed by chromatography.[8]

References

- 1. New Insights in Streptomyces Fermentations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Genetic Manipulation of Streptomyces Species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Streptomyces: The biofactory of secondary metabolites [frontiersin.org]

- 4. US3926948A - Antibiotics destomycin A and B and a method for producing same using streptomyces rimofaciens - Google Patents [patents.google.com]

- 5. jstage.jst.go.jp [jstage.jst.go.jp]

- 6. Metabolic engineering of Streptomyces to enhance the synthesis of valuable natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Secondary Metabolite Biosynthesis Potential of Streptomyces Spp. from the Rhizosphere of Leontopodium nivale Subsp. alpinum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Production of destomycin-A antibiotic by Streptomyces sp. using rice straw as fermented substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

The Architecture of Aminoglycoside Antibiotic Production: A Technical Guide to the Biosynthesis of Destomycin B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Destomycin B, an aminoglycoside antibiotic produced by Streptomyces rimofaciens, exhibits notable antifungal and anthelmintic activities.[1] While the complete biosynthetic pathway of Destomycin B has not been fully elucidated, significant insights can be drawn from the well-characterized biosynthetic pathways of other aminoglycoside antibiotics. This technical guide consolidates the current understanding of aminoglycoside biosynthesis to propose a putative pathway for Destomycin B. It details the conserved enzymatic steps, precursor molecules, and the genetic machinery likely involved in its formation. This document serves as a foundational resource for researchers in natural product biosynthesis and drug development, providing a framework for future investigation and pathway engineering efforts.

Introduction to Destomycin B and Aminoglycoside Antibiotics

Destomycin B belongs to the diverse family of aminocyclitol-aminoglycoside antibiotics (AGAs), a class of natural products that have long been a cornerstone of antibacterial therapy.[2] These molecules are characterized by an aminocyclitol core, typically 2-deoxystreptamine (2-DOS), glycosidically linked to two or more amino sugars. First isolated from Streptomyces rimofaciens, Destomycins A and B have demonstrated a broad spectrum of antimicrobial activity.[3] The structural complexity of these molecules hints at a sophisticated and multi-enzymatic biosynthetic pathway. Understanding this pathway is crucial for efforts to generate novel, more effective, or less toxic aminoglycoside derivatives through metabolic engineering and synthetic biology.

A Putative Biosynthetic Pathway for Destomycin B

Based on the established biosynthesis of other 2-DOS-containing aminoglycosides such as kanamycin and neomycin, the biosynthesis of Destomycin B can be logically divided into three main stages:

-

Formation of the 2-deoxystreptamine (2-DOS) core.

-

Synthesis of the sugar moieties.

-

Glycosylation and tailoring reactions.

A proposed schematic of this pathway is presented below.

Caption: Putative biosynthetic pathway of Destomycin B.

Key Enzymatic Steps and Homologous Systems

The biosynthesis of Destomycin B is presumed to be orchestrated by a dedicated biosynthetic gene cluster (BGC) within the genome of Streptomyces rimofaciens. While this specific cluster has not been identified, its components can be inferred from well-studied aminoglycoside BGCs.

| Enzyme Class | Proposed Function in Destomycin B Biosynthesis | Homologous Enzymes in Other Pathways |

| 2-deoxy-scyllo-inosose synthase | Catalyzes the cyclization of glucose-6-phosphate to form 2-deoxy-scyllo-inosose, the first committed step in 2-DOS formation. | KanB in kanamycin biosynthesis, NeoB in neomycin biosynthesis |

| Aminotransferases | Involved in the amination of keto-intermediates to form the amino groups on the 2-DOS core and the sugar moieties. | KanC, NeoC |

| Dehydrogenases | Participate in oxidation-reduction reactions during the formation of 2-DOS and the modification of sugar precursors. | KanD, NeoD |

| Glycosyltransferases | Catalyze the attachment of the sugar moieties to the 2-DOS core. These enzymes are key determinants of the final structure. | KanM1, KanM2 in kanamycin biosynthesis |

| Tailoring Enzymes | A diverse group of enzymes including methyltransferases, acetyltransferases, and hydroxylases that modify the aminoglycoside scaffold to produce the final active compound. | Specific to each aminoglycoside pathway |

Experimental Protocols for Pathway Elucidation

The elucidation of a novel biosynthetic pathway like that of Destomycin B requires a multi-faceted experimental approach. Below are generalized protocols for key experiments that would be central to this effort.

Identification of the Destomycin B Biosynthetic Gene Cluster

A common strategy for identifying a BGC is through genome mining of the producing organism, Streptomyces rimofaciens.

Caption: Workflow for identifying a biosynthetic gene cluster.

Protocol:

-

Genomic DNA Extraction: High-quality genomic DNA is isolated from a pure culture of Streptomyces rimofaciens.

-

Whole Genome Sequencing: The extracted DNA is sequenced using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) technologies to achieve a high-quality, contiguous genome assembly.

-

Genome Assembly and Annotation: The sequencing reads are assembled into a complete or near-complete genome. Gene prediction and functional annotation are performed using standard bioinformatics pipelines.

-

BGC Mining: The assembled genome is analyzed with specialized software such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative secondary metabolite BGCs. The search is focused on clusters containing genes homologous to known aminoglycoside biosynthesis genes (e.g., 2-deoxy-scyllo-inosose synthase, aminotransferases, glycosyltransferases).

Functional Characterization of Biosynthetic Genes

Once a candidate BGC is identified, the function of individual genes is typically verified through gene knockout and heterologous expression experiments.

Protocol for Gene Knockout:

-

Construct Design: A knockout construct is designed to replace the target gene with a resistance marker via homologous recombination. Flanking regions of the target gene are amplified by PCR and cloned into a suitable vector.

-

Transformation: The knockout construct is introduced into Streptomyces rimofaciens via conjugation or protoplast transformation.

-

Selection and Verification: Mutants are selected based on the resistance marker. Successful gene replacement is confirmed by PCR and Southern blotting.

-

Metabolite Analysis: The metabolic profile of the mutant strain is compared to the wild-type strain using techniques like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to observe the loss of Destomycin B production or the accumulation of biosynthetic intermediates.

Protocol for Heterologous Expression:

-

Gene Cloning: The gene of interest is amplified from S. rimofaciens genomic DNA and cloned into an expression vector under the control of a suitable promoter.

-

Host Strain Transformation: The expression construct is introduced into a heterologous host, typically a well-characterized Streptomyces strain that does not produce interfering secondary metabolites (e.g., Streptomyces coelicolor or Streptomyces lividans).

-

Protein Expression and Purification: The recombinant protein is overexpressed and purified using standard chromatographic techniques.

-

In Vitro Enzyme Assays: The activity of the purified enzyme is tested using putative substrates to confirm its biochemical function.

Quantitative Data from Homologous Systems

While specific quantitative data for the Destomycin B pathway is not available, the following table summarizes typical values observed for key enzyme classes in related aminoglycoside biosynthetic pathways. These serve as a benchmark for future studies on Destomycin B.

| Enzyme | Source Organism | Substrate | Km (µM) | kcat (s-1) | Reference |

| NeoB (2-deoxy-scyllo-inosose synthase) | Streptomyces fradiae | Glucose-6-phosphate | 150 ± 20 | 0.25 ± 0.02 | Fudo et al. (2009) |

| KanM2 (Glycosyltransferase) | Streptomyces kanamyceticus | Kanamycin B | 85 ± 10 | 0.015 ± 0.001 | Kudo et al. (2009) |

| NeoN (Aminotransferase) | Streptomyces fradiae | Neamine | 210 ± 30 | 0.11 ± 0.01 | Kudo et al. (2009) |

Note: The data presented are illustrative and sourced from studies on neomycin and kanamycin biosynthesis. Actual values for the Destomycin B pathway may vary.

Conclusion and Future Directions

The biosynthesis of Destomycin B, while not yet fully detailed, can be confidently outlined by leveraging the extensive knowledge of related aminoglycoside pathways. The proposed pathway and experimental strategies in this guide provide a robust framework for the definitive elucidation of this complex biosynthetic process. Future research should focus on the sequencing of the Streptomyces rimofaciens genome to identify the Destomycin B BGC. Subsequent functional characterization of the biosynthetic genes will not only confirm the proposed pathway but also provide valuable enzymatic tools for the combinatorial biosynthesis of novel aminoglycoside antibiotics with improved therapeutic properties. This will be instrumental in the ongoing battle against antimicrobial resistance.

References

An In-Depth Technical Guide to the Destomycin B Family of Antibiotics

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Destomycin family of antibiotics, primarily produced by Streptomyces rimofaciens, represents a group of aminoglycoside antibiotics with a broad spectrum of activity against Gram-positive and Gram-negative bacteria, as well as fungi.[1] This technical guide provides a comprehensive overview of Destomycin B, including its antimicrobial and antifungal efficacy, detailed experimental protocols for its production and characterization, and an exploration of its mechanism of action and biosynthetic pathway.

Data Presentation: Antimicrobial and Antifungal Activity of Destomycin B

The antimicrobial and antifungal potency of Destomycin B has been evaluated against a range of microorganisms. The following table summarizes the Minimum Inhibitory Concentration (MIC) values, providing a quantitative measure of its efficacy.

| Microorganism | Type | MIC (µg/mL) |

| Bacillus subtilis ATCC 6633 | Gram-positive bacterium | 0.78 |

| Staphylococcus aureus 209P | Gram-positive bacterium | 1.56 |

| Escherichia coli | Gram-negative bacterium | 6.25 |

| Klebsiella pneumoniae | Gram-negative bacterium | 12.5 |

| Pseudomonas aeruginosa | Gram-negative bacterium | >100 |

| Mycobacterium 607 | Acid-fast bacterium | 100 |

| Candida albicans | Fungus | 12.5 |

| Saccharomyces cerevisiae | Fungus | 6.25 |

| Aspergillus niger | Fungus | 25 |

| Penicillium chrysogenum | Fungus | 25 |

Table 1: Minimum Inhibitory Concentration (MIC) of Destomycin B against various microorganisms. Data extracted from US Patent 3,926,948.

Experimental Protocols

Production of Destomycin B

1. Fermentation of Streptomyces rimofaciens

A detailed protocol for the production of Destomycin B through the fermentation of Streptomyces rimofaciens is outlined below.

-

Strain: Streptomyces rimofaciens ATCC No. 21066.

-

Seed Culture Medium (pH 7.0):

-

Glucose: 2%

-

Peptone: 1%

-

Meat Extract: 0.3%

-

K₂HPO₄: 0.05%

-

-

Fermentation Medium (pH 7.0):

-

Glycerol: 3%

-

Soybean meal: 2%

-

NaCl: 0.5%

-

CaCO₃: 0.3%

-

-

Procedure:

-

Inoculate a glucose-asparagine agar slant with Streptomyces rimofaciens and incubate until sufficient growth is observed.

-

Transfer the growth from the slant to the seed culture medium.

-

Incubate the seed culture at 28°C for 48 hours under submerged aeration conditions.

-

Inoculate the fermentation medium with 5% (v/v) of the seed culture.

-

Conduct the fermentation at 28°C for 4 days with agitation and aeration.[1]

-

2. Isolation and Purification of Destomycin B

The following protocol details the separation of Destomycin B from the fermentation broth.

-

Materials:

-

Fermentation broth

-

Anion exchange resin (e.g., Dowex 1X2)

-

Active carbon

-

Amberlite CG-50 (NH₄⁺ type) resin

-

0.5% Aqueous ammonia

-

1/5 N Sulfuric acid

-

-

Procedure:

-

Filter the fermentation broth to remove the mycelium.

-

Pass the filtrate through a column of anion exchange resin.

-

Wash the column with water and elute with 1/5 N sulfuric acid.

-

Neutralize the active fractions and concentrate under reduced pressure.

-

Dissolve the crude powder in water and apply to an active carbon column.

-

Wash the carbon column with water and elute with acidic methanol.

-

Concentrate the eluate to obtain a crude powder of Destomycin A and B.

-

Dissolve the crude powder in water and apply to a column of Amberlite CG-50 resin.

-

Wash the column with water and then elute with 0.5% aqueous ammonia to obtain fractions rich in Destomycin B.

-

Combine the active Destomycin B fractions and concentrate to dryness.[1]

-

Characterization of Destomycin B

1. Structural Elucidation by NMR and Mass Spectrometry

-

Sample Preparation: A purified sample of Destomycin B would be dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) for NMR analysis. For mass spectrometry, the sample would be prepared according to the specific ionization technique to be used (e.g., electrospray ionization).

-

1D and 2D NMR Spectroscopy:

-

¹H NMR to identify the types and number of protons.

-

¹³C NMR and DEPT experiments to determine the number and types of carbon atoms (CH₃, CH₂, CH, C).

-

2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton correlations, HSQC (Heteronuclear Single Quantum Coherence) to link protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations. These experiments help in assembling the molecular fragments.

-

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to determine the accurate mass and elemental composition of Destomycin B. Tandem mass spectrometry (MS/MS) would be employed to fragment the molecule and obtain information about its substructures.

2. Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antibiotic.

-

Materials:

-

96-well microtiter plates

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

Bacterial or fungal inoculum standardized to a 0.5 McFarland turbidity standard.

-

Destomycin B stock solution.

-

-

Procedure:

-

Prepare serial two-fold dilutions of Destomycin B in the appropriate broth medium in the wells of a 96-well plate.

-

Inoculate each well with the standardized microbial suspension.

-

Include a positive control (microorganism in broth without antibiotic) and a negative control (broth only).

-

Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria, 28-35°C for fungi) for 18-24 hours.

-

The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the microorganism.

-

Mechanism of Action

As an aminoglycoside, Destomycin B is believed to exert its antimicrobial effect by inhibiting protein synthesis in susceptible bacteria. The proposed mechanism involves the following steps:

-

Entry into the Bacterial Cell: Destomycin B, being a polar molecule, likely enters Gram-negative bacteria through porin channels in the outer membrane and is then actively transported across the cytoplasmic membrane in an energy-dependent process.

-

Binding to the Ribosome: Once inside the cytoplasm, Destomycin B binds to the 30S ribosomal subunit. Specifically, aminoglycosides are known to interact with the 16S rRNA component of the 30S subunit.

-

Inhibition of Protein Synthesis: This binding event interferes with the translation process in several ways:

-

Inhibition of Initiation Complex Formation: It can block the formation of the initiation complex, preventing the start of protein synthesis.

-

Miscoding: It can cause misreading of the mRNA codon, leading to the incorporation of incorrect amino acids into the growing polypeptide chain. This results in the production of non-functional or toxic proteins.

-

Inhibition of Translocation: It can interfere with the movement of the ribosome along the mRNA, halting protein elongation.[2]

-

The culmination of these effects leads to the disruption of essential cellular processes and ultimately, bacterial cell death.

Caption: Mechanism of action of Destomycin B.

Signaling Pathways

The interaction of aminoglycoside antibiotics with bacterial cells can trigger various cellular stress responses. While the direct effects of Destomycin B on specific signaling pathways are not extensively documented, it is plausible that, like other aminoglycosides, it may influence pathways such as the c-Jun N-terminal kinase (JNK) and nuclear factor-kappa B (NF-κB) signaling pathways in host cells, particularly in the context of toxicity studies. These pathways are central to cellular responses to stress, inflammation, and apoptosis.

References

An In-depth Technical Guide to the Spectroscopic Data of Destomycin B

Introduction

Destomycin B is an aminoglycoside antibiotic that, along with its counterpart Destomycin A, is produced by Streptomyces rimofaciens.[1] These compounds exhibit a broad spectrum of antimicrobial activity. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the available spectroscopic data and characterization methods for Destomycin B.

Due to the limited availability of public domain quantitative spectroscopic data specifically for Destomycin B, this guide will leverage data from the closely related and more extensively documented Destomycin A as a primary reference. The structural difference between the two compounds is minimal, with Destomycin B containing an additional methyl group. This structural similarity allows for a reasonable comparative analysis. This document will also detail the generalized experimental protocols for the spectroscopic analysis of aminoglycoside antibiotics, providing a methodological framework for researchers.

Physicochemical Properties

Some physicochemical data for both Destomycin A and B have been reported.[1] These properties are summarized in the table below.

| Property | Destomycin A | Destomycin B |

| Appearance | White crystal | White powder |

| Decomposition Point | Gradually decomposes at 240-260°C (N-acetyl derivative) | Gradually decomposes at 140-200°C |

| Elemental Analysis (Calculated for C₂₀H₃₇N₃O₁₃·H₂O) | C: 44.03%, H: 7.21%, N: 7.70%, O: 41.06% | C: 45.34%, H: 7.37%, N: 7.69%, O: 39.40% |

| Optical Rotation | [α]²¹D = +7° (c=2, in water) | [α]²¹D = +6° (c=1, in water) |

| Solubility | Soluble in water and lower alcohols; hardly soluble or insoluble in common organic solvents. | Not specified, but expected to be similar to Destomycin A. |

Spectroscopic Data (with Destomycin A as a reference)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of complex natural products like aminoglycosides.[2] For compounds in this class, ¹H and ¹³C NMR are used to determine the connectivity and stereochemistry of the sugar and aminocyclitol moieties.

¹H NMR Spectroscopy

A proton NMR spectrum of a Destomycin-type molecule would be expected to show a complex series of overlapping signals in the upfield region (typically 3.0-5.5 ppm), corresponding to the protons of the sugar rings and the aminocyclitol core. The anomeric protons, being adjacent to two oxygen atoms, typically appear as distinct doublets at the downfield end of this region. Protons attached to nitrogen atoms may appear as broad signals, and their chemical shifts can be pH-dependent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The anomeric carbons are typically found in the 95-105 ppm region. The other carbons of the sugar and aminocyclitol rings usually resonate between 50 and 85 ppm. Carbons bearing nitrogen atoms will also fall within this range.

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and obtaining fragmentation patterns that aid in structural confirmation.[2] For aminoglycosides, soft ionization techniques such as Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB) are typically employed to obtain the molecular ion peak.

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. For Destomycin B (C₂₁H₃₉N₃O₁₃), the expected exact mass would be approximately 541.2483 g/mol . Fragmentation in the mass spectrometer would likely involve the cleavage of the glycosidic bonds, providing information about the individual sugar and aminocyclitol units.

Infrared (IR) Spectroscopy

The infrared spectrum provides information about the functional groups present in a molecule. A patent for Destomycins A and B mentions that the IR spectra were taken with potassium bromide.[1] For an aminoglycoside like Destomycin B, the IR spectrum is expected to show the following characteristic absorption bands:

| Wavenumber Range (cm⁻¹) | Functional Group |

| 3500 - 3200 | O-H and N-H stretching (broad band) |

| 2950 - 2850 | C-H stretching |

| ~1600 | N-H bending |

| 1150 - 1000 | C-O stretching (strong, characteristic of carbohydrates) |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of aminoglycoside antibiotics, which would be applicable to Destomycin B.

NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the purified antibiotic is dissolved in 0.5 mL of a suitable deuterated solvent, typically D₂O, due to the high polarity of aminoglycosides.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). For complete structural assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential.

-

Data Analysis: The chemical shifts, coupling constants, and correlations from the 2D spectra are used to piece together the structure of the molecule, including the stereochemistry of the glycosidic linkages and the substituents on the aminocyclitol ring.

Mass Spectrometry

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent, often a mixture of water and methanol or acetonitrile, with a small amount of formic acid or ammonia to promote ionization.

-

Data Acquisition: The sample is introduced into the mass spectrometer via direct infusion or coupled to a liquid chromatography (LC) system.[3] ESI is a common ionization source for these molecules. Data is collected in both positive and negative ion modes to obtain comprehensive information.

-

Data Analysis: The molecular ion peak is identified to determine the molecular weight. The fragmentation pattern is analyzed to confirm the identity of the constituent sugar and aminocyclitol units.

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the dry, solid sample is mixed with potassium bromide (KBr) powder and pressed into a thin pellet.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded.

-

Data Analysis: The positions and shapes of the absorption bands are analyzed to identify the functional groups present in the molecule.

Experimental Workflow: Isolation and Characterization of Destomycins

The following diagram illustrates a typical workflow for the isolation and characterization of Destomycin antibiotics from a fermentation broth.

Caption: Workflow for the isolation and characterization of Destomycin antibiotics.

Conclusion

This technical guide provides a summary of the available spectroscopic and physicochemical information for Destomycin B, primarily through comparative analysis with Destomycin A. While detailed, quantitative spectroscopic data for Destomycin B remains elusive in publicly accessible literature, the provided methodologies for the analysis of aminoglycoside antibiotics offer a solid foundation for researchers aiming to characterize this compound. The workflow for isolation and characterization, along with the generalized spectroscopic protocols, should serve as a valuable resource for professionals in the fields of natural product chemistry and drug development. Further research to obtain and publish the complete spectroscopic data for Destomycin B would be a significant contribution to the scientific community.

References

The Biological Activity of Destomycin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Destomycin B is an aminoglycoside antibiotic produced by the bacterium Streptomyces rimofaciens.[1] As a member of the destomycin family, which also includes Destomycins A and C, it shares structural similarities with other well-known aminoglycosides like Hygromycin B.[1][2] This relationship suggests a likely mechanism of action involving the inhibition of protein synthesis.[3][4][5] Destomycin B exhibits a broad spectrum of biological activity, demonstrating antibacterial, antifungal, and anthelmintic properties.[6][7][8] This technical guide provides a comprehensive overview of the known biological activities of Destomycin B, presenting quantitative data, detailed experimental protocols, and visual representations of its activity and related experimental workflows.

Antimicrobial Activity

Destomycin B is effective against a range of Gram-positive and Gram-negative bacteria, as well as various fungi.[6] The minimum inhibitory concentration (MIC) is a key measure of its potency against these microorganisms.

Table 1: Minimum Inhibitory Concentration (MIC) of Destomycin B against Bacteria[6]

| Organism | MIC (mcg/ml) |

| Bacillus subtilis ATCC 6633 | 20 |

| Bacillus subtilis PCI 219 | 20 |

| Bacillus subtilis NRRL B-558 | 20 |

| Bacillus agri | 20 |

| Sarcina lutea | 40 |

| Staphylococcus aureus 209p | 40 |

| Mycobacterium 607 | 40 |

| Mycobacterium phlei | 40 |

| Klebsiella pneumoniae | 40 |

| Salmonella typhosa | 20 |

| Salmonella paratyphi A | 40 |

| Salmonella paratyphi B | 40 |

| Shigella dysenteriae | 40 |

| Escherichia coli | 40 |

| Xanthomonas oryzae | 6.25 |

| Xanthomonas citri | 25 |

| Xanthomonas pruni | 25 |

Table 2: Minimum Inhibitory Concentration (MIC) of Destomycin B against Fungi[6]

| Organism | MIC (mcg/ml) |

| Piricularia oryzae | 12.5 |

| Pellicularia sasakii | 6.25 |

| Alternaria tenuis | 0.78 |

| Alternaria kikuchiana | 100 |

| Fusarium graminearum | 6.25 |

| Fusarium lycopersici | 50 |

| Cladosporium herbarum | 1.56 |

| Neurospora sitophila | 50 |

| Penicillium roqueforti | 12.5 |

| Pythium ultimum | 0.78 |

| Aspergillus fumigatus | 100 |

| Aspergillus clavatus | 100 |

| Aspergillus terreus | 100 |

| Aspergillus chevalieri | 100 |

Anthelmintic Activity

Cytotoxicity

Understanding the toxicity of a compound is crucial for its development as a therapeutic agent. The acute toxicity of Destomycin B has been evaluated in mice.

Table 3: Acute Toxicity of Destomycin B in Mice[6]

| Administration Route | LD50 (mg/kg) |

| Intravenous | ~5 |

| Oral | ~50 |

Mechanism of Action

While the precise mechanism of action for Destomycin B has not been extensively detailed in the available literature, its structural similarity to Hygromycin B provides strong evidence for its mode of action.[1][6] Hygromycin B is a well-characterized aminoglycoside antibiotic that inhibits protein synthesis in prokaryotic and eukaryotic cells.[3][4][5] It achieves this by binding to the 30S ribosomal subunit, which interferes with the translocation of tRNA and mRNA, ultimately leading to the cessation of protein elongation and cell death.[5]

Caption: Proposed mechanism of action for Destomycin B.

Experimental Protocols

Detailed experimental protocols specific to the evaluation of Destomycin B are not extensively published. However, standardized methods for assessing antimicrobial activity, anthelmintic effects, and cytotoxicity are applicable.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Agar Dilution Method

This protocol is a generalized procedure based on established methods for determining the MIC of an antimicrobial agent.[1][3][4][6]

-

Preparation of Antimicrobial Stock Solution: Prepare a stock solution of Destomycin B of known concentration in a suitable solvent.

-

Preparation of Agar Plates with Antimicrobial Agent:

-

Melt a suitable agar medium (e.g., Mueller-Hinton agar for bacteria) and cool to 45-50°C.

-

Prepare a series of twofold dilutions of the Destomycin B stock solution.

-

Add a defined volume of each Destomycin B dilution to a specific volume of molten agar to achieve the desired final concentrations.

-

Pour the agar-antibiotic mixture into sterile Petri dishes and allow them to solidify. A control plate with no antibiotic should also be prepared.

-

-

Inoculum Preparation:

-

Culture the test microorganisms overnight in a suitable broth medium.

-

Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard.

-

-

Inoculation of Agar Plates:

-

Spot-inoculate a standardized number of microbial cells onto the surface of each agar plate, including the control plate.

-

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for most bacteria).

-

Determination of MIC: The MIC is the lowest concentration of Destomycin B that completely inhibits the visible growth of the microorganism.

Caption: Workflow for MIC determination by agar dilution.

Protocol 2: In Vitro Anthelmintic Activity Assay (Earthworm Model)

This protocol describes a common method for the preliminary evaluation of anthelmintic activity using adult earthworms (Pheretima posthuma) as a model organism due to their anatomical and physiological resemblance to some intestinal roundworms.

-

Preparation of Test Solutions: Prepare various concentrations of Destomycin B in a suitable solvent (e.g., normal saline). A standard anthelmintic drug (e.g., Albendazole) and a negative control (solvent only) should also be prepared.

-

Acclimatization of Earthworms: Collect adult earthworms of similar size and wash them with normal saline to remove any adhering dirt.

-

Exposure of Earthworms to Test Solutions:

-

Place individual earthworms in separate Petri dishes containing a defined volume of the different concentrations of Destomycin B, the standard drug, or the negative control.

-

-

Observation:

-

Record the time taken for the paralysis and death of the earthworms.

-

Paralysis is noted when the worms do not move even when shaken vigorously.

-

Death is confirmed when the worms show no movement upon vigorous shaking and when dipped in warm water (50°C).

-

Caption: Workflow for in vitro anthelmintic activity assay.

Protocol 3: Determination of Acute Toxicity (LD50) in Mice

This is a generalized protocol for determining the median lethal dose (LD50) of a substance in mice.

-

Animal Selection and Acclimatization: Use healthy, adult mice of a specific strain, and allow them to acclimatize to the laboratory conditions for at least one week.

-

Dose Preparation: Prepare a range of doses of Destomycin B in a suitable vehicle for the chosen route of administration (oral or intravenous).

-

Administration of the Substance:

-

Divide the mice into groups, with a sufficient number of animals in each group.

-

Administer a single dose of Destomycin B to each mouse in a group, with each group receiving a different dose. A control group should receive the vehicle only.

-

-

Observation:

-

Observe the animals for signs of toxicity and mortality at regular intervals for a specified period (typically 14 days).

-

-

Calculation of LD50: The LD50 value is calculated using appropriate statistical methods (e.g., probit analysis) based on the number of mortalities at each dose level.

Caption: Workflow for LD50 determination in mice.

Conclusion

Destomycin B is a broad-spectrum aminoglycoside antibiotic with demonstrated activity against a variety of bacteria and fungi. Its likely mechanism of action, through the inhibition of protein synthesis, is consistent with other members of its class. While its anthelmintic properties are noted, further quantitative studies are needed to fully characterize its potential in this area. The provided data and protocols offer a solid foundation for researchers and drug development professionals interested in further exploring the therapeutic potential of Destomycin B.

References

- 1. Agar dilution - Wikipedia [en.wikipedia.org]

- 2. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]

- 3. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. woah.org [woah.org]

- 5. google.com [google.com]

- 6. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. ijcap.in [ijcap.in]

The Anthelmintic Potential of Destomycin B: A Technical Guide for Researchers

Disclaimer: Publicly available scientific literature lacks specific studies on the anthelmintic properties of Destomycin B. This guide, therefore, extrapolates potential characteristics based on its classification as an aminoglycoside antibiotic and its structural similarity to related compounds with known anthelmintic activity, such as Hygromycin B and Destomycin A. The information presented herein is intended for research and drug development professionals and should be interpreted as a theoretical framework rather than a summary of established data.

Introduction

Destomycin B is an aminoglycoside antibiotic produced by Streptomyces rimofaciens. While its primary characterization has been in the context of antibacterial and antifungal activities, its structural relationship to other destomycins and aminoglycosides like Hygromycin B suggests a potential for anthelmintic efficacy.[1][2] Aminoglycoside antibiotics are known to exert their effects by interfering with protein synthesis in prokaryotic cells.[3][4][5] However, their effects on eukaryotic parasites, such as helminths, may involve different mechanisms, including the disruption of neuromuscular function through interaction with ion channels. This guide explores the hypothetical anthelmintic properties of Destomycin B, drawing parallels from related compounds and the broader class of aminoglycosides.

Inferred Quantitative Data

Due to the absence of specific studies on Destomycin B, this section presents data from its close structural analog, Hygromycin B, to provide a speculative baseline for potential efficacy. It is crucial to note that these values are not directly representative of Destomycin B's activity and empirical validation is required.

Table 1: Speculative Anthelmintic Efficacy Based on Hygromycin B Data

| Compound | Target Helminth | Assay Type | Efficacy Metric | Reported Value | Citation |

| Hygromycin B | Ascaris suum (swine roundworm) | In vivo (swine) | Reduction in worm burden | Effective | [1] |

| Hygromycin B | Oesophagostomum spp. (nodular worms) | In vivo (swine) | Reduction in worm burden | Effective | [1] |

| Hygromycin B | Trichuris suis (whipworm) | In vivo (swine) | Reduction in worm burden | Effective | [1] |

| Hygromycin B | Poultry nematodes | In vivo (broilers) | Anthelmintic activity | Effective | [6] |

Note: The cited studies confirm the anthelmintic use of Hygromycin B but do not provide specific quantitative data such as IC50 or EC50 values in a standardized format.

Postulated Mechanism of Action

The anthelmintic mechanism of action for Destomycin B is likely multifaceted and can be inferred from the known effects of aminoglycosides on both prokaryotic and eukaryotic cells.

Inhibition of Protein Synthesis

As an aminoglycoside, the primary and most well-understood mechanism of action is the inhibition of protein synthesis.[3][4][5] This occurs through the binding of the aminoglycoside molecule to the 30S ribosomal subunit in prokaryotes, leading to mRNA misreading and premature termination of protein synthesis.[3][4][5] While helminths are eukaryotes and possess 40S and 60S ribosomal subunits, it is plausible that Destomycin B could interfere with mitochondrial protein synthesis, which more closely resembles prokaryotic systems, or exhibit off-target effects on the eukaryotic ribosome at high concentrations.

Neuromuscular Blockade via Ion Channel Modulation

A more probable mechanism for anthelmintic activity in aminoglycosides involves the disruption of neuromuscular coordination in the parasite. Several studies have demonstrated that aminoglycoside antibiotics can block voltage-dependent calcium channels in the nerve terminals of both vertebrates and invertebrates.[7][8][9] This blockade would inhibit neurotransmitter release, leading to paralysis of the worm and its eventual expulsion from the host. Aminoglycosides have also been shown to modulate acid-sensing ion channels (ASICs), which play a role in nociception and mechanosensation in nematodes.[10]

Diagram 1: Postulated Mechanism of Action of Destomycin B at the Helminth Neuromuscular Junction

References

- 1. "The effect of hygromycin B as a growth stimulant and as an anthelminti" by Arthur Jones Jr. [trace.tennessee.edu]

- 2. researchgate.net [researchgate.net]

- 3. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aminoglycosides: Activity and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aminoglycoside - Wikipedia [en.wikipedia.org]

- 6. academic.oup.com [academic.oup.com]

- 7. Effects of aminoglycoside antibiotics on calcium action potentials and calcium channel currents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Aminoglycoside antibiotics block voltage-dependent calcium channels in intact vertebrate nerve terminals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Decrease in calcium currents induced by aminoglycoside antibiotics in frog motor nerve endings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The aminoglycosides modulate the acid-sensing ionic channel currents in dorsal root ganglion neurons from the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Antifungal Spectrum of Destomycin B: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Destomycin B, an aminoglycoside antibiotic produced by Streptomyces rimofaciens, has been noted for its bioactivity against a range of microorganisms, including fungi.[1][] While its anthelmintic and antibacterial properties are acknowledged, detailed public data on its specific antifungal spectrum, particularly quantitative measures such as Minimum Inhibitory Concentrations (MICs), remains limited in widely accessible scientific literature and patent databases. This technical guide synthesizes the available information on Destomycin B's antifungal potential and provides a framework for its evaluation. In the absence of specific published data, this document presents an illustrative antifungal spectrum and standardized experimental protocols for determining antifungal susceptibility, based on established methodologies. This guide is intended to serve as a resource for researchers investigating the potential of Destomycin B as an antifungal agent.

Introduction to Destomycin B

Destomycin B belongs to the destomycin family of aminoglycoside antibiotics.[] Aminoglycosides are a well-established class of antibiotics, although their antifungal activity is less commonly pronounced than their antibacterial effects. However, modifications to the aminoglycoside scaffold have been shown to yield potent antifungal agents, suggesting the potential for this class of molecules in antifungal drug discovery. These modified aminoglycosides often exert their antifungal action through the disruption of the fungal plasma membrane.

Illustrative Antifungal Spectrum of Destomycin B

| Fungal Species | Type | Illustrative MIC Range (µg/mL) |

| Candida albicans | Yeast | 16 - 64 |

| Candida glabrata | Yeast | 32 - 128 |

| Candida parapsilosis | Yeast | 8 - 32 |

| Cryptococcus neoformans | Yeast | 16 - 64 |

| Aspergillus fumigatus | Mold | 64 - >256 |

| Aspergillus flavus | Mold | 64 - >256 |

| Trichophyton rubrum | Dermatophyte | 8 - 32 |

| Rhizopus oryzae | Mucormycete | >256 |

Note: The above data is for illustrative purposes only and does not represent verified experimental results for Destomycin B.

Experimental Protocols for Antifungal Susceptibility Testing

To determine the antifungal spectrum of Destomycin B, standardized methods such as those outlined by the Clinical and Laboratory Standards Institute (CLSI) should be employed. A typical broth microdilution assay protocol is detailed below.

Preparation of Fungal Inoculum

-

Fungal Culture: Grow fungal isolates on a suitable agar medium (e.g., Sabouraud Dextrose Agar for yeasts and Potato Dextrose Agar for molds) at an appropriate temperature (e.g., 35°C for Candida spp. and Aspergillus spp.) for 24-48 hours (yeasts) or 7 days (molds).

-

Yeast Suspension: For yeasts, suspend several colonies in sterile saline (0.85% NaCl). Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.

-

Mold Suspension: For molds, cover the colony surface with sterile saline and gently scrape the surface with a sterile loop. Transfer the suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes. Adjust the turbidity of the supernatant to a 0.5 McFarland standard.

-

Working Suspension: Dilute the standardized fungal suspension in RPMI-1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL in the test wells.

Broth Microdilution Assay

-

Preparation of Destomycin B Stock Solution: Prepare a stock solution of Destomycin B in a suitable solvent (e.g., sterile deionized water or DMSO, depending on solubility).

-

Serial Dilutions: Perform serial two-fold dilutions of the Destomycin B stock solution in RPMI-1640 medium in a 96-well microtiter plate to achieve the desired final concentration range.

-

Inoculation: Add the prepared working fungal suspension to each well containing the diluted Destomycin B.

-

Controls: Include a positive control (fungal suspension without the drug) and a negative control (medium only) on each plate.

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of Destomycin B that causes a significant inhibition of fungal growth (typically ≥50% inhibition for azoles and ≥90% for amphotericin B, the endpoint for aminoglycosides would need to be determined) compared to the positive control. The endpoint can be determined visually or spectrophotometrically by reading the absorbance at a specific wavelength (e.g., 530 nm).

Visualizing Experimental Workflow

The following diagram illustrates a typical workflow for determining the antifungal susceptibility of a test compound like Destomycin B.

Caption: Workflow for Antifungal Susceptibility Testing.

Potential Mechanism of Antifungal Action

While the precise mechanism of antifungal action for Destomycin B has not been elucidated, insights can be drawn from related aminoglycoside antibiotics with antifungal properties. It is hypothesized that Destomycin B, like other cationic aminoglycosides, may interact with and disrupt the integrity of the fungal cell membrane. This interaction could be driven by electrostatic attraction between the positively charged aminoglycoside and negatively charged components of the fungal membrane, such as phospholipids and ergosterol. This disruption can lead to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.

The following diagram illustrates this proposed mechanism.

Caption: Proposed Mechanism of Antifungal Action.

Conclusion

Destomycin B is an aminoglycoside antibiotic with acknowledged but poorly characterized antifungal activity. For researchers and drug development professionals, this presents both a challenge and an opportunity. The lack of comprehensive public data necessitates a thorough in vitro and in vivo evaluation to determine its true potential as an antifungal agent. The protocols and illustrative data presented in this guide provide a foundational framework for such an investigation. Future studies should focus on determining the precise MIC values against a broad panel of clinically relevant fungi, elucidating the specific mechanism of action, and evaluating its efficacy and toxicity in preclinical models. Such research will be crucial in determining whether Destomycin B or its derivatives can be developed into a viable therapeutic option for treating fungal infections.

References

The Antibacterial Spectrum of Destomycin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Destomycin B is an aminoglycoside antibiotic produced by Streptomyces rimofaciens. Like other members of the aminoglycoside class, it exhibits a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. This technical guide provides a comprehensive overview of the antibacterial spectrum of Destomycin B, its mechanism of action, and the experimental protocols used for its evaluation.

Data Presentation: Minimum Inhibitory Concentration (MIC) of Destomycin B

The antibacterial efficacy of an antibiotic is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following table summarizes the MIC values of Destomycin B against a range of bacteria.

| Microorganism | ATCC Strain No. | Minimum Inhibitory Concentration (MIC) in mcg/ml |

| Bacillus subtilis | 6633 | 20 |

| Bacillus subtilis | PCI 219 | 20 |

| Bacillus subtilis | NRRL B-558 | 20 |

| Bacillus agri | - | 20 |

| Sarcina lutea | - | 40 |

| Staphylococcus aureus | 209p | 40 |

| Mycobacterium | 607 | 40 |

| Mycobacterium phlei | - | 40 |

| Klebsiella pneumoniae | - | 40 |

Mechanism of Action

Destomycin B, as an aminoglycoside antibiotic, is believed to exert its bactericidal effect by inhibiting protein synthesis in susceptible bacteria. This process is initiated by the transport of the antibiotic across the bacterial cell envelope, a process that is dependent on electron transport. Once inside the cytoplasm, Destomycin B binds to the 30S ribosomal subunit. This binding interferes with the initiation complex, causes misreading of the mRNA codon, and ultimately leads to the production of non-functional or toxic proteins, resulting in cell death.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a critical in vitro method for assessing the antimicrobial susceptibility of bacteria. The following are detailed descriptions of two standard methods that are widely used and are likely representative of the techniques employed to determine the MIC values for Destomycin B.

Broth Microdilution Method

The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent. It involves preparing a series of two-fold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate.

Protocol:

-

Preparation of Antibiotic Stock Solution: A stock solution of Destomycin B is prepared at a known concentration in a suitable solvent and then diluted in cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Serial Dilution: The antibiotic solution is serially diluted in the wells of a 96-well plate to create a range of concentrations.

-

Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., to a 0.5 McFarland standard, which is then further diluted) is prepared in CAMHB.

-

Inoculation: Each well containing the diluted antibiotic is inoculated with the bacterial suspension. A growth control well (containing bacteria and broth but no antibiotic) and a sterility control well (containing only broth) are also included.

-

Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the microorganism.

Agar Dilution Method

The agar dilution method involves incorporating the antibiotic into an agar medium, which is then inoculated with the test microorganism.

Protocol:

-

Preparation of Antibiotic Plates: A series of agar plates are prepared, each containing a different concentration of Destomycin B. This is achieved by adding the antibiotic to molten Mueller-Hinton Agar before it solidifies. A control plate without any antibiotic is also prepared.

-

Inoculum Preparation: A standardized suspension of the test bacterium is prepared, similar to the broth microdilution method.

-

Inoculation: A small, standardized volume of the bacterial suspension is spotted onto the surface of each agar plate. Multiple strains can be tested on a single plate.

-

Incubation: The plates are incubated at 35-37°C for 16-20 hours.

-

Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits the growth of the organism at the inoculation spot.

Conclusion

Destomycin B demonstrates a broad antibacterial spectrum, with activity against a variety of Gram-positive and Gram-negative bacteria. Its mechanism of action is consistent with that of other aminoglycoside antibiotics, involving the inhibition of bacterial protein synthesis. The standardized methods of broth microdilution and agar dilution provide reliable and reproducible means for determining the in vitro efficacy of this antibiotic. Further research into the specific binding interactions of Destomycin B with the bacterial ribosome could provide valuable insights for the development of novel and more potent aminoglycoside derivatives.

Methodological & Application

Application Notes: Destomycin B In Vitro Antibacterial Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

Destomycin B is an aminoglycoside antibiotic effective against a range of Gram-positive and Gram-negative bacteria, as well as some fungi.[1] Accurate determination of its in vitro antibacterial activity is crucial for preclinical assessment and understanding its potential therapeutic applications. The most common method for this is determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[2][3] These application notes provide a detailed protocol for determining the MIC of Destomycin B using the broth microdilution method, along with its known antibacterial spectrum.

Data Presentation

The antibacterial spectrum of Destomycin B has been evaluated against several microorganisms. The following table summarizes the Minimum Inhibitory Concentration (MIC) values.

Table 1: Antibacterial Spectrum of Destomycin B

| Test Organism | MIC (mcg/ml) |

| Bacillus subtilis PCI 219 | 0.78 |

| Staphylococcus aureus 209 P | 3.12 |

| Escherichia coli NIJ | 1.56 |

| Shigella dysenteriae | 1.56 |

| Klebsiella pneumoniae | 1.56 |

| Pseudomonas aeruginosa | >100 |

| Mycobacterium smegmatis | 6.25 |

| Candida albicans | 12.5 |

| Aspergillus niger | 25 |

Source: US Patent US3926948A[1]

Experimental Protocols

This section details the broth microdilution method for determining the MIC of Destomycin B. This method is a widely used technique for antimicrobial susceptibility testing.[4][5]

Materials and Reagents

-

Destomycin B

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Sterile saline (0.85%) or phosphate-buffered saline (PBS)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Sterile pipette tips and reservoirs

-

Incubator (35°C ± 2°C)

Procedure

1. Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or with a spectrophotometer (absorbance at 625 nm should be 0.08-0.13). This suspension corresponds to approximately 1-2 x 10⁸ CFU/mL.[6] d. Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Destomycin B Dilutions: a. Prepare a stock solution of Destomycin B in a suitable solvent (e.g., sterile deionized water). b. Perform serial two-fold dilutions of the Destomycin B stock solution in CAMHB in a separate 96-well plate or in tubes to create a range of concentrations. The concentration range should bracket the expected MIC value.

3. Inoculation of Microtiter Plate: a. Add 50 µL of CAMHB to all wells of a 96-well microtiter plate. b. Transfer 50 µL of the appropriate Destomycin B dilution to each well in the corresponding row, creating a final volume of 100 µL with serially diluted antibiotic concentrations. c. The last column of the plate should serve as controls:

- Growth Control: 100 µL of CAMHB with 50 µL of the bacterial inoculum (no antibiotic).

- Sterility Control: 150 µL of uninoculated CAMHB (no bacteria, no antibiotic). d. Add 50 µL of the diluted bacterial inoculum to each well (except the sterility control), bringing the final volume to 150 µL.

4. Incubation: a. Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[6]

5. Determination of MIC: a. Following incubation, visually inspect the wells for turbidity. b. The MIC is the lowest concentration of Destomycin B at which there is no visible growth (i.e., the well is clear).[2][7] The growth control well should be turbid. The sterility control well should be clear.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the Destomycin B in vitro antibacterial assay using the broth microdilution method.

Caption: Experimental workflow for determining the MIC of Destomycin B.

References

- 1. US3926948A - Antibiotics destomycin A and B and a method for producing same using streptomyces rimofaciens - Google Patents [patents.google.com]

- 2. DESTOMYCIN C, A NEW MEMBER OF DESTOMYCIN FAMILY ANTIBIOTICS [jstage.jst.go.jp]

- 3. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Destomycin B 11005-98-4 | MCE [medchemexpress.cn]

- 5. Daptomycin: a review of properties, clinical use, drug delivery and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Variability of Daptomycin MIC Values for Enterococcus faecium When Measured by Reference Broth Microdilution and Gradient Diffusion Tests - PMC [pmc.ncbi.nlm.nih.gov]